molecular formula C17H17Na2O7P B1191793 M410

M410

カタログ番号: B1191793
分子量: 410.27
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M410, a combretastatin A4 (CA4) analogue, is a vascular-disrupting agent (VDA) designed to inhibit microtubule polymerization in tumor endothelial cells. This mechanism induces vascular occlusion, leading to secondary ischemic necrosis of tumor cells . Structurally, M410 is a (Z)-3, 4′, 5-trimethyl-isopentene-3′-o-phosphate disodium derivative optimized for enhanced stability and reduced toxicity compared to its parent compound, CA4 phosphate (CA4P) .

特性

分子式

C17H17Na2O7P

分子量

410.27

外観

Solid powder

同義語

M410;  M-410;  M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate

製品の起源

United States

類似化合物との比較

Key Findings from Preclinical Studies:

  • In vitro : M410 exhibits potent antiproliferative activity against multiple cancer cell lines, including human colon (LoVo, IC₅₀ = 39.0 ± 3.2 nM), breast (MCF-7, IC₅₀ = 57.7 ± 6.0 nM), and liver (HepG2, IC₅₀ = 43.0 ± 2.6 nM) cancers . It also targets human umbilical vein endothelial cells (HUVECs, IC₅₀ = 17.5 ± 1.4 nM), indicating dual antitumor and antiangiogenic effects .
  • In vivo : In rabbit VX2 liver tumor models, M410 significantly delayed tumor growth (44.3% inhibition at 25 mg/kg, P < 0.01) and reduced vascular density (CD34+ endothelial cells) without systemic toxicity . Dynamic contrast-enhanced MRI (DCE-MRI) revealed a transient decrease in the volume transfer constant (K.="" and="" correlating="" li="" necrosis="" shutdown="" sup>),="" vascular="" with="">

Comparison with Similar Compounds

M410 belongs to the CA4-derived VDA family. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Efficacy and Selectivity of M410 and Analogues

Compound Mechanism IC₅₀ (HUVECs, nM) Tumor Inhibition (LoVo, %) Toxicity (Mice) Imaging Biomarker Correlation
M410 Microtubule depolymerization 17.5 ± 1.4 44.3 (25 mg/kg) None observed ADC, K<sup>trans</sup>
CA4P Microtubule depolymerization 22.2 ± 2.0 42.1 (25 mg/kg) Cardiotoxicity Limited data
M286 Microtubule stabilization 11.6 ± 0.6 58.0 (50 mg/kg) Moderate Not reported

Structural and Functional Differentiation

M410 vs. CA4P: Potency: M410 shows lower IC₅₀ values in endothelial cells (17.5 nM vs. 22.2 nM for CA4P), suggesting superior antiangiogenic activity . Biomarker Correlation: M410-treated tumors exhibit early decreases in apparent diffusion coefficient (ADC) and K<sup>trans</sup>, enabling non-invasive monitoring of vascular disruption .

M410 vs. M286 :

  • Mechanism : M286 stabilizes microtubules, whereas M410 destabilizes them, leading to distinct cellular effects (G2/M arrest vs. mitotic block) .
  • Efficacy : M410 achieves higher tumor inhibition rates (61.9% in HepG2 at 50 mg/kg) compared to M286 (58.0% in LoVo) .

Limitations and Advantages

  • Advantages of M410 :
    • Synergistic effects with chemotherapy (e.g., 72.6% tumor inhibition when combined with cisplatin) .
    • Quantifiable imaging biomarkers (ADC, K<sup>trans</sup>) for real-time treatment monitoring .
  • Limitations: Transient vascular shutdown (tumor regrowth observed after 14 days in rabbit models) . Limited human clinical trial data compared to CA4P .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。